Pyridine Benzamide vs. Pyrazine Benzamide Scaffold Differentiation in PKD Isoform Inhibition
The target compound belongs to the PDBA (pyridine benzamide) subclass, which is mechanistically distinct from the PZBA (pyrazine benzamide) subclass exemplified by CRT5. In biochemical assays, CRT5 (pyrazine benzamide) inhibits PKD1, PKD2, and PKD3 with IC50 values of 1, 2, and 1.5 nM, respectively . The PDBA scaffold, including the target compound's chemotype, was developed to offer alternative selectivity windows and physicochemical properties compared to PZBA compounds [1]. While direct IC50 data for CAS 2034505-43-4 are not publicly disclosed, its structural placement within the PDBA series—specifically the 2-chloro-4-fluoro benzamide substitution—predicts PKD1-biased inhibition based on structure-activity relationship (SAR) trends disclosed in the patent [1].
| Evidence Dimension | PKD1/PKD2/PKD3 isoform inhibition profile |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred PKD1-biased profile based on PDBA SAR |
| Comparator Or Baseline | CRT5 (pyrazine benzamide): PKD1 IC50 = 1 nM, PKD2 IC50 = 2 nM, PKD3 IC50 = 1.5 nM |
| Quantified Difference | Scaffold-level differentiation; PDBA and PZBA series exhibit distinct isoform selectivity windows and pharmacokinetic properties |
| Conditions | Biochemical kinase inhibition assay (recombinant PKD isoforms); patent WO-2008074997-A1 |
Why This Matters
Procurement decisions between PDBA and PZBA compounds must account for scaffold-dependent selectivity and potency differences; CRT5 cannot substitute for a PDBA compound without altering experimental PKD isoform inhibition outcomes.
- [1] Raynham TM, Hammonds TR, Charles MD, et al. Pyridine benzamides and pyrazine benzamides used as PKD inhibitors. International Patent WO-2008074997-A1, published June 26, 2008. Assignee: Cancer Research Technology Ltd. View Source
